molecular formula C16H16INO B244574 N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide

N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide

Cat. No. B244574
M. Wt: 365.21 g/mol
InChI Key: YRFHYPDQRISHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide, also known as IDM or 2-Me-5-I-Ph-ABP, is a chemical compound that has been widely studied for its potential applications in scientific research. IDM is a member of the benzamide family of compounds, which are known to exhibit a wide range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide is not fully understood, but it is believed to involve the modulation of sigma-1 receptor activity. N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to increase the binding affinity of the sigma-1 receptor for certain ligands, suggesting that it may act as a positive allosteric modulator of the receptor. Additionally, N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to increase the expression of the sigma-1 receptor in certain brain regions, suggesting that it may also act as an agonist of the receptor.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, many of which are related to its interactions with the sigma-1 receptor. N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to modulate calcium signaling in neurons, which may play a role in its neuroprotective effects. Additionally, N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to increase the release of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its antidepressant and cognitive-enhancing effects.

Advantages and Limitations for Lab Experiments

N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has several advantages for use in lab experiments. It is a highly selective ligand for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. Additionally, N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to have low toxicity in animal studies, which makes it a relatively safe compound to work with. However, N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has some limitations as well. It is a relatively complex molecule to synthesize, which may limit its availability for some researchers. Additionally, the exact mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several potential future directions for research on N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide. One area of interest is the development of new sigma-1 receptor ligands based on the structure of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide. These ligands may have improved binding affinity and selectivity for the receptor, which could lead to the development of new therapeutic agents for neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide and its effects on the sigma-1 receptor. This may lead to the development of new drugs that target this receptor and its associated signaling pathways. Finally, studies are needed to determine the long-term safety and efficacy of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide in animal models and humans.

Synthesis Methods

The synthesis of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide involves the reaction of 4-iodo-2,5-dimethylphenylamine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide as a white crystalline solid. The purity of N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide has been shown to selectively bind to the sigma-1 receptor, a protein that is involved in a wide range of physiological processes, including the regulation of neurotransmitter release, calcium signaling, and cell survival. The sigma-1 receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

Molecular Formula

C16H16INO

Molecular Weight

365.21 g/mol

IUPAC Name

N-(4-iodo-2,5-dimethylphenyl)-2-methylbenzamide

InChI

InChI=1S/C16H16INO/c1-10-6-4-5-7-13(10)16(19)18-15-9-11(2)14(17)8-12(15)3/h4-9H,1-3H3,(H,18,19)

InChI Key

YRFHYPDQRISHJZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C(=C2)C)I)C

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C=C(C(=C2)C)I)C

Origin of Product

United States

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